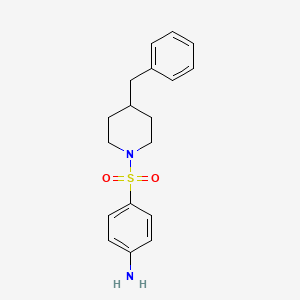

4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline

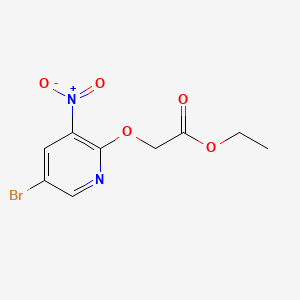

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline” is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aniline or a substituted aniline moiety, which is characterized by an amino group attached to a phenyl group .

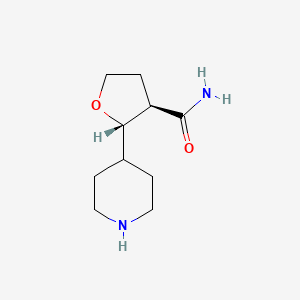

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature a benzylpiperidine moiety linked to an aniline group via a sulfonyl bridge . The exact structure would depend on the positions of the substituents on the benzene rings.Chemical Reactions Analysis

As an aniline derivative, “this compound” could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution, reactions of the amino group, or reactions of the sulfonyl group . The exact reactions would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other aniline derivatives. These might include a relatively high melting point due to the presence of the sulfonyl group, and good solubility in organic solvents due to the presence of the benzene rings .Applications De Recherche Scientifique

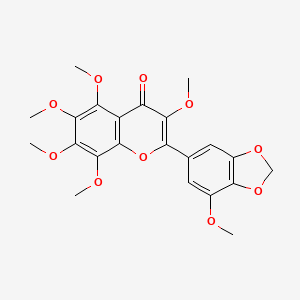

Fluorescent Scaffolds and Probes

4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline and its derivatives have been studied for their potential as fluorescent scaffolds due to their high fluorescence emissions in the solid state. Such compounds are synthesized by nucleophilic aromatic substitution and have shown well-defined intramolecular hydrogen bonds. These bonds immobilize rotatable amino groups, leading to fluorescence enhancement and improved photostability. These properties make them suitable for solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission, which can be employed for selective detection of DNA (Beppu et al., 2014).

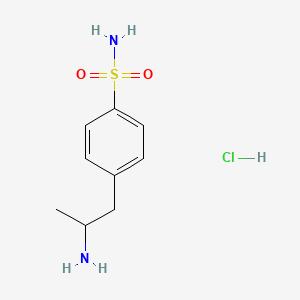

Mass Spectrometry Fragmentation Studies

In mass spectrometry, the fragmentation patterns of protonated molecules of sulfonamides, including derivatives of this compound, have been explored. These studies reveal that sulfonamides are preferentially protonated at the nitrogen, differing from carboxylic amides. The S-N bond dissociation leads to an intermediate [sulfonyl cation/aniline] complex, facilitating charge transfer between the two partners in the gas phase. This understanding aids in the analysis of sulfonamides in mass spectrometry, providing insights into their structural properties and reactivity (Hu et al., 2010).

Hydrolysis Catalysis

Research has also indicated that carboxylic acids can catalyze the hydrolysis of sulfonamide derivatives like this compound, specifically targeting the four-membered ring sulfonamide N-benzyl β-sultam. This catalysis involves specific acid-nucleophilic catalysis with the intermediate formation of a mixed anhydride. Such reactions have significant implications in understanding the chemical behavior of sulfonamide derivatives and their potential applications in synthetic chemistry (Baxter et al., 1999).

Polymerization into LDH Interlamellar Space

The incorporation of aniline sulfonic acid derivatives, including structures similar to this compound, into the interlamellar space of layered double hydroxides (LDHs) has been probed. This in situ polymerization is analyzed through ESR and electrochemical studies, highlighting the potential of these compounds in creating novel hybrid materials with unique electronic properties (Moujahid et al., 2005).

Mécanisme D'action

Safety and Hazards

Aniline and its derivatives can be hazardous. They may be harmful if swallowed, inhaled, or absorbed through the skin, and they may cause eye and skin irritation . Specific safety data for “4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline” is not available, but it should be handled with appropriate precautions.

Orientations Futures

The future directions for research on “4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline” would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, materials science, or chemical biology .

Propriétés

IUPAC Name |

4-(4-benzylpiperidin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c19-17-6-8-18(9-7-17)23(21,22)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWKMKEEYPCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)